molecular formula C22H17N5OS B11570649 N-[2-methyl-5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]thiophene-2-carboxamide

N-[2-methyl-5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]thiophene-2-carboxamide

Cat. No.: B11570649
M. Wt: 399.5 g/mol
InChI Key: CDOXTWKAEJRBSI-UHFFFAOYSA-N
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Description

N-(2-METHYL-5-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}PHENYL)THIOPHENE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their versatile biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of N-(2-METHYL-5-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}PHENYL)THIOPHENE-2-CARBOXAMIDE involves multiple steps. The general synthetic route includes the formation of the triazole ring followed by the introduction of the thiophene and carboxamide groups. Common reagents used in these reactions include alkynes, azides, and various catalysts. Industrial production methods often involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines .

Scientific Research Applications

N-(2-METHYL-5-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}PHENYL)THIOPHENE-2-CARBOXAMIDE has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has shown potential as an enzyme inhibitor and has been studied for its antimicrobial, anticancer, and antifungal activities. In medicine, it is being explored for its potential therapeutic applications, including as an anticancer agent and in the treatment of infectious diseases .

Mechanism of Action

The mechanism of action of N-(2-METHYL-5-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}PHENYL)THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The triazole ring in the compound is known to bind to various enzymes and receptors, inhibiting their activity. This can lead to the disruption of essential biological processes in pathogens or cancer cells, resulting in their death or inhibition of growth .

Comparison with Similar Compounds

Similar compounds to N-(2-METHYL-5-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}PHENYL)THIOPHENE-2-CARBOXAMIDE include other triazole derivatives such as fluconazole, voriconazole, and rufinamide. These compounds also exhibit a range of biological activities, including antifungal, anticancer, and antiepileptic properties. N-(2-METHYL-5-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}PHENYL)THIOPHENE-2-CARBOXAMIDE is unique due to its specific structure, which may confer distinct biological activities and therapeutic potential .

Properties

Molecular Formula

C22H17N5OS

Molecular Weight

399.5 g/mol

IUPAC Name

N-[2-methyl-5-(6-methyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]thiophene-2-carboxamide

InChI

InChI=1S/C22H17N5OS/c1-13-9-10-15(12-18(13)23-22(28)19-8-5-11-29-19)20-24-25-21-17-7-4-3-6-16(17)14(2)26-27(20)21/h3-12H,1-2H3,(H,23,28)

InChI Key

CDOXTWKAEJRBSI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C3N2N=C(C4=CC=CC=C43)C)NC(=O)C5=CC=CS5

Origin of Product

United States

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